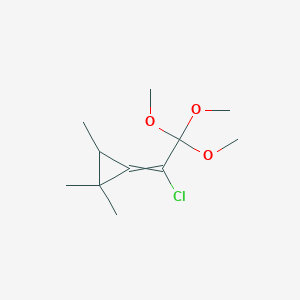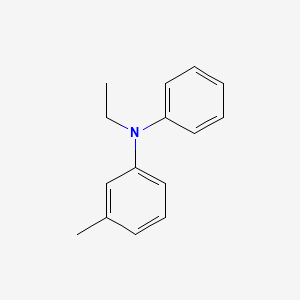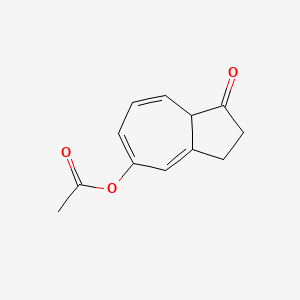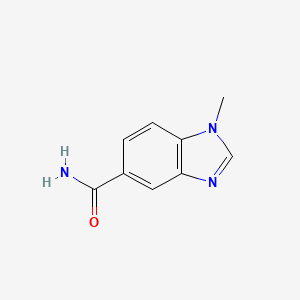
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane is a synthetic organic compound known for its unique structural properties. It features a cyclopropane ring substituted with a chlorinated trimethoxyethylidene group and three methyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane typically involves the reaction of a suitable cyclopropane precursor with chlorinated and methoxylated reagents. One common method involves the use of 1,1,3-trimethylcyclopropane as the starting material, which is then reacted with 1-chloro-2,2,2-trimethoxyethane under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove any impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of simpler derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can lead to different functionalized products.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The trimethoxyethylidene group can also participate in various chemical transformations, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2,2-diphenyl-cyclopropane
- 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane
Uniqueness
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane is unique due to its specific substitution pattern and the presence of the trimethoxyethylidene group. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89878-98-8 |
|---|---|
Molekularformel |
C11H19ClO3 |
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
2-(1-chloro-2,2,2-trimethoxyethylidene)-1,1,3-trimethylcyclopropane |
InChI |
InChI=1S/C11H19ClO3/c1-7-8(10(7,2)3)9(12)11(13-4,14-5)15-6/h7H,1-6H3 |
InChI-Schlüssel |
JHMLQKKWVGJBJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C(C(OC)(OC)OC)Cl)C1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)
![2-[(Butoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14370972.png)


![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)



![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)


![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
